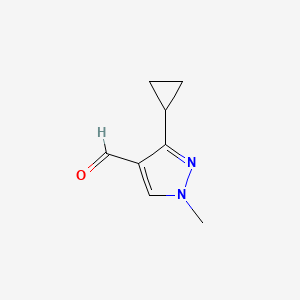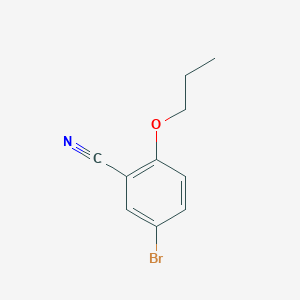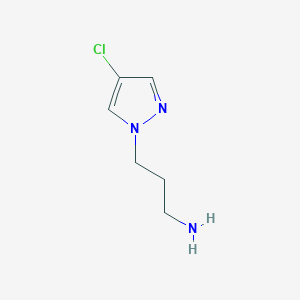![molecular formula C20H21FN2O2 B1286584 Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 209348-85-6](/img/structure/B1286584.png)
Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Facile Synthesis of Spiro[benzo[e]indole-2,2′-piperidine] Derivatives
The study presented in paper focuses on the synthesis of novel fluorescent scaffolds that incorporate a benzo[e]indoline moiety. The process involves the reaction of azaheterocyclic enamines with acrylamide, leading to the formation of spiro[benzo[e]indole-2,2′-piperidin]-6′-ones. Further ring-opening reactions of these spiro compounds yield benzo[e]indoline derivatives with various side chains. The optical properties of these derivatives were explored using UV–vis and fluorescence spectroscopy, indicating potential applications in fluorescence-based technologies.
Synthesis and Characterization of Novel Piperidine-Benzisoxazole Derivatives
In paper , the authors describe the synthesis of a series of novel compounds with potential anti-inflammatory and antimicrobial properties. The synthetic route begins with the condensation of substituted indoles with acrolein, followed by further condensation with 6-fluoro-3-(piperidine-4-yl) benzisoxazole. The resulting compounds, substituted 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles, were characterized spectroscopically and demonstrated promising biological activity.
Sigma Ligands with Subnanomolar Affinity and Selectivity
The research in paper explores the synthesis and evaluation of spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines as sigma ligands. The study aims to identify structural factors that influence affinity and selectivity for sigma 1 and sigma 2 binding sites. The findings suggest that the size and lipophilicity of the N-substituent are critical for affinity and selectivity, with certain substituents leading to high affinity for sigma 2 binding sites and selectivity over sigma 1 binding sites. The position of substituents on the isobenzofuran ring also significantly affects affinity, with some configurations resulting in high affinity and selectivity for sigma 2 binding sites.
Novel Tetracyclic Spiropiperidines
Paper reports the synthesis of 2-aryl-2,3-dihydrospiro[benzofuran-3,4′-piperidines] as potential psychotropic agents. The synthetic approach involves an intramolecular fluorine displacement reaction, starting from a key intermediate, 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine. The reaction with phenylmagnesium bromide yields 2-arylspiro[3H-indole-3,4′-piperidine] derivatives. The structures of these compounds were elucidated using chemical and spectral evidence, suggesting their potential application in psychotropic drug development.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) discusses nucleophilic aromatic substitution reactions involving piperidine, which are crucial for synthesizing various pharmacologically relevant compounds, including those similar to Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate. This mechanism's understanding is fundamental for developing new synthetic routes for compounds with potential medicinal properties (Pietra & Vitali, 1972).
Indole Synthesis
The synthesis of indole and its derivatives is a significant area of research due to their presence in many natural and synthetic compounds with biological activity. Taber and Tirunahari (2011) review the classification of all indole syntheses, which could be related to the synthesis or functionalization of compounds like Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, considering its structural similarity to indole derivatives (Taber & Tirunahari, 2011).
Spiropiperidine Synthesis
Griggs, Tape, and Clarke (2018) focus on the synthesis of spiropiperidines, a structural motif present in various bioactive molecules, highlighting methodologies for constructing spiro-ring systems on piperidine rings. This review is directly relevant to synthesizing and understanding the structural complexity of Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (Griggs, Tape, & Clarke, 2018).
Quinazolines and Pyrimidines in Optoelectronics
Lipunova et al. (2018) explore the application of quinazoline and pyrimidine derivatives in optoelectronic materials, indicating a potential research avenue for Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate in material science, given its structural analogy and potential for electronic property modulation (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
AKR1C3 Inhibitors
Penning (2017) discusses AKR1C3 inhibitors, highlighting the importance of synthesizing compounds that can serve as inhibitors for specific enzymes involved in cancer and other diseases. This review suggests a potential biological application area for compounds similar to Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate in drug development (Penning, 2017).
Safety and Hazards
Safety data for “Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
benzyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSMLORPPZVYNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)F)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598418 |
Source


|
| Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
209348-85-6 |
Source


|
| Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)



![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

